![molecular formula C46H48O10P2 B6591640 (R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl CAS No. 1448722-98-2](/img/structure/B6591640.png)

(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

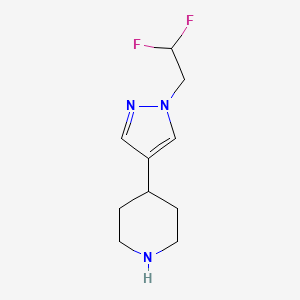

(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl, also known as BINAP, is a chiral diphosphine ligand widely used in asymmetric catalysis. BINAP has been extensively studied due to its excellent catalytic properties and has found applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

- ®-ECNU-Phos has found utility in glycosylation reactions. A recent study developed a glycosylation method promoted by visible light using 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides in moderate to excellent yields. Various O-nucleophiles and nucleobases can serve as glycosyl acceptors in this process .

- Anthracene-based derivatives, including ®-ECNU-Phos , exhibit interesting photophysical properties. These compounds can serve as fluorescent probes or sensors due to their emission characteristics. Investigating their behavior in different solvents and environments could lead to applications in fluorescence-based assays and imaging .

- ®-ECNU-Phos has demonstrated an inhibitory effect on 3T3-L1 adipocyte differentiation. This finding suggests potential applications in obesity-related research or drug development targeting adipogenesis .

Glycosylation Reactions

Photophysical Properties and Fluorescence Applications

Inhibition of Adipocyte Differentiation

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with various biochemical targets, influencing their function and activity .

Mode of Action

It is known that similar compounds can act as catalysts in various chemical reactions, such as glycosylation and protodeboronation . These reactions involve the compound interacting with its targets, leading to changes in their structure and function.

Biochemical Pathways

The compound is involved in various biochemical pathways. For instance, it has been used in a new glycosylation method promoted by visible light with 3,5-dimethoxyphenyl glycoside as the donor . It has also been used in the catalytic protodeboronation of pinacol boronic esters . These pathways have downstream effects on the synthesis of various biochemical compounds.

Pharmacokinetics

The compound’s stability and reactivity suggest that it may have unique pharmacokinetic properties that influence its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific reactions it catalyzes. For instance, in glycosylation reactions, it helps in the formation of both O-glycosides and N-glycosides . In protodeboronation reactions, it aids in the formal anti-Markovnikov hydromethylation of alkenes .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of visible light can promote certain reactions . Additionally, the compound’s stability can be affected by air and moisture .

Eigenschaften

IUPAC Name |

[2-[2-bis(3,5-dimethoxyphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethoxyphenyl)phosphane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H48O10P2/c1-47-29-17-30(48-2)22-37(21-29)57(38-23-31(49-3)18-32(24-38)50-4)43-15-11-13-41(55-9)45(43)46-42(56-10)14-12-16-44(46)58(39-25-33(51-5)19-34(26-39)52-6)40-27-35(53-7)20-36(28-40)54-8/h11-28H,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMJWTAAPZTGDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC(=CC(=C2)OC)OC)C3=CC(=CC(=C3)OC)OC)C4=C(C=CC=C4P(C5=CC(=CC(=C5)OC)OC)C6=CC(=CC(=C6)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H48O10P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

822.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-(+)-2,2'-Bis[di(3,5-dimethoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-1-(oxan-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591563.png)

![9,9'-Spirobi[fluoren]-4-ylboronic acid](/img/structure/B6591575.png)

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

![1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride](/img/structure/B6591614.png)